molecular formula C10H10BrIO B2406636 7-Bromo-2-(iodomethyl)-5-methyl-2,3-dihydro-1-benzofuran CAS No. 2375273-90-6

7-Bromo-2-(iodomethyl)-5-methyl-2,3-dihydro-1-benzofuran

Cat. No. B2406636
CAS RN: 2375273-90-6
M. Wt: 352.997
InChI Key: KYVJQNVQPANWIY-UHFFFAOYSA-N
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Description

7-Bromo-2-(iodomethyl)-5-methyl-2,3-dihydro-1-benzofuran is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and organic synthesis. This compound is a benzofuran derivative that contains both bromine and iodine atoms, making it a valuable tool for researchers studying the effects of halogenation on the properties of organic molecules.

Scientific Research Applications

Anticancer Activity

The synthesis of 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids has been explored. These compounds were developed via a copper(I)-catalyzed one-pot reaction involving various aromatic aldehydes and 7-bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one . Notably, three of these hybrids exhibited remarkable in vitro anticancer activity against human cancer cell lines (HeLa, MCF-7, A549, and PC3), surpassing the standard drug etoposide. Molecular docking studies with EGFR further supported their anticancer potential.

Antibacterial Properties

The 1,4-benzoxazine scaffold, to which 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one belongs, has been associated with antibacterial activity . While specific studies on this compound’s antibacterial effects are limited, its structural features suggest potential in combating bacterial infections.

Antithrombotic Applications

Although direct evidence for 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one’s antithrombotic properties is scarce, benzoxazine derivatives have been investigated in this context . Further research could explore its potential as an antithrombotic agent.

Anticonvulsant Potential

The benzoxazine ring system has been studied for its anticonvulsant properties . While specific data on 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one is lacking, its structural similarity suggests it might exhibit anticonvulsant effects.

Immunomodulatory Activity

Isoxazole derivatives, including those with the isoxazole ring present in 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one, have demonstrated immunomodulatory potential . Further investigation could reveal its specific immunomodulatory effects.

Other Biological Activities

The isoxazole ring is known for its diverse biological activities, such as antimicrobial, anti-inflammatory, and antiviral effects . While not directly studied for 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one, these properties highlight its potential in various therapeutic contexts.

properties

IUPAC Name

7-bromo-2-(iodomethyl)-5-methyl-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrIO/c1-6-2-7-4-8(5-12)13-10(7)9(11)3-6/h2-3,8H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVJQNVQPANWIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)OC(C2)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2-(iodomethyl)-5-methyl-2,3-dihydro-1-benzofuran

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